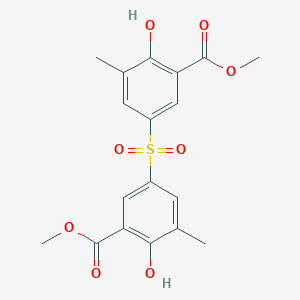![molecular formula C7H6Cl2N4 B13999711 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-75-1](/img/structure/B13999711.png)
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms attached at specific positions. The presence of these chlorine atoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Cyclization with Pyrimidine Precursors: The pyrazole intermediate is then subjected to cyclization with pyrimidine precursors under specific conditions to form the pyrazolopyrimidine core.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
化学反応の分析
Types of Reactions
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyrimidines, dechlorinated derivatives, and coupled products with various functional groups.
科学的研究の応用
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other targeted therapies.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: It interferes with signaling pathways involved in cell proliferation, apoptosis, and DNA repair, leading to its potential use as an anticancer agent.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar core structure but differ in the arrangement of nitrogen atoms and substituents.
Quinazolines: These compounds have a similar pyrimidine ring but are fused with a benzene ring instead of a pyrazole ring.
Uniqueness
7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical reactivity and potential biological activities compared to other similar compounds.
特性
CAS番号 |
923282-75-1 |
|---|---|
分子式 |
C7H6Cl2N4 |
分子量 |
217.05 g/mol |
IUPAC名 |
7-chloro-1-(2-chloroethyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N4/c8-1-2-13-6-5(3-12-13)10-4-11-7(6)9/h3-4H,1-2H2 |
InChIキー |
ZTSAHFSNLLWFPA-UHFFFAOYSA-N |
正規SMILES |
C1=NN(C2=C1N=CN=C2Cl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


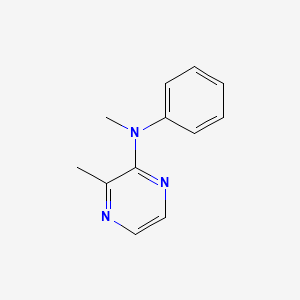
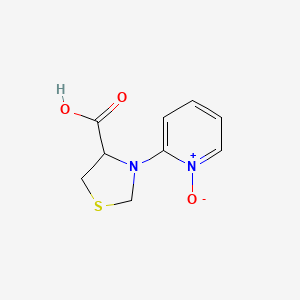
![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
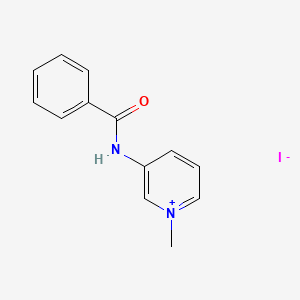
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)

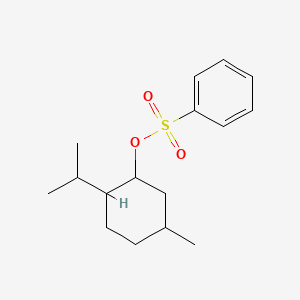

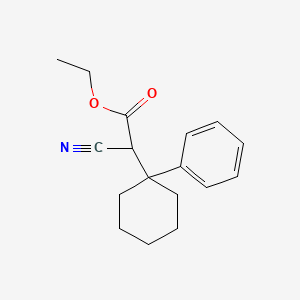
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
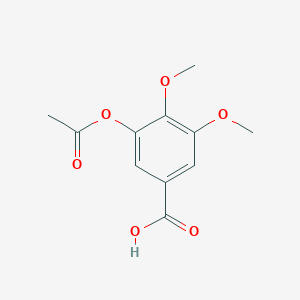
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
